![molecular formula C10H12FNO B14194422 2-Butanone, 4-[(4-fluorophenyl)amino]- CAS No. 882041-32-9](/img/structure/B14194422.png)
2-Butanone, 4-[(4-fluorophenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4-[(4-fluorophenyl)amino]- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorophenyl group attached to the amino group at the fourth position of the butanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanone, 4-[(4-fluorophenyl)amino]- typically involves the reaction of 4-fluoroaniline with 2-butanone under specific conditions. One common method is the condensation reaction, where 4-fluoroaniline is reacted with 2-butanone in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Butanone, 4-[(4-fluorophenyl)amino]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and enhances the quality of the final product.
Types of Reactions:
Oxidation: 2-Butanone, 4-[(4-fluorophenyl)amino]- can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products:
Oxidation: Formation of 4-[(4-fluorophenyl)amino]-2-butanone or 4-[(4-fluorophenyl)amino]butanoic acid.
Reduction: Formation of 4-[(4-fluorophenyl)amino]butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butanone, 4-[(4-fluorophenyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4-[(4-fluorophenyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound can inhibit or activate certain biochemical pathways, depending on the nature of the target and the context of its use.
Comparación Con Compuestos Similares
4-[(4-Chlorophenyl)amino]-2-butanone: Similar structure but with a chlorine atom instead of fluorine.
4-[(4-Bromophenyl)amino]-2-butanone: Similar structure but with a bromine atom instead of fluorine.
4-[(4-Methylphenyl)amino]-2-butanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 2-Butanone, 4-[(4-fluorophenyl)amino]- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity to biological targets compared to its analogs with different substituents.
Propiedades
Número CAS |
882041-32-9 |
|---|---|
Fórmula molecular |
C10H12FNO |
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
4-(4-fluoroanilino)butan-2-one |
InChI |
InChI=1S/C10H12FNO/c1-8(13)6-7-12-10-4-2-9(11)3-5-10/h2-5,12H,6-7H2,1H3 |
Clave InChI |
WRHSJXOYKXFEHT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCNC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


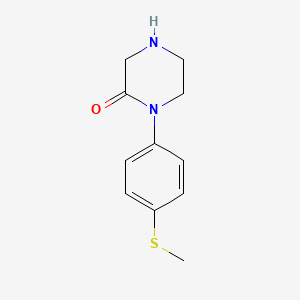
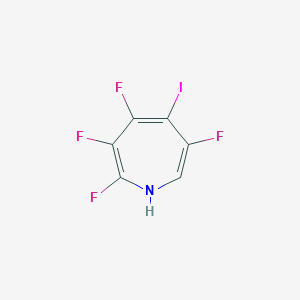

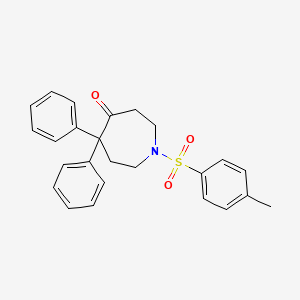
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
![7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran](/img/structure/B14194369.png)
![N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine](/img/structure/B14194376.png)
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)
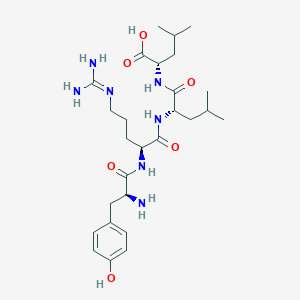

![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)
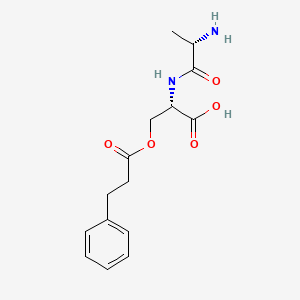
![Acetamide, N-6-isoquinolinyl-2-[[3-(phenylmethoxy)phenyl]amino]-](/img/structure/B14194442.png)
